苯环利定

描述

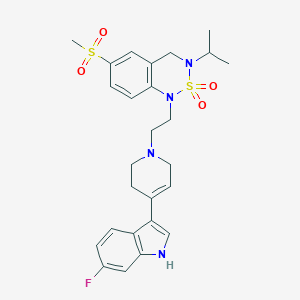

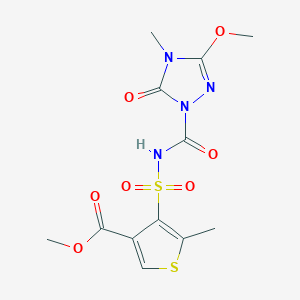

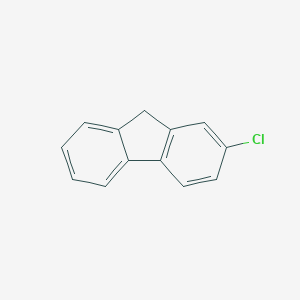

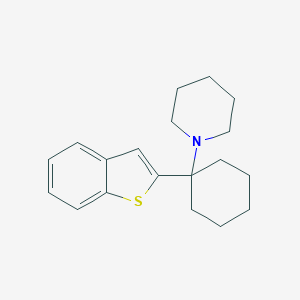

Benocyclidine is also known as benzothiophene cyclohexyl piperidine. Benocyclidine (BTCP) is a derivative of phencyclidine (PCP) with a benzothiophenyl group instead of a phenyl ring. Benocyclidine is a psychoactive recreational drug in the arylcyclohexylamine group, similar to phencyclidine. The first description of it was made in a patent application filed by Mark Caron (Duke University) in 1997. Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI) and a psychostimulant. Unlike related compounds like phencyclidine and ketamine, benocyclidine is a pure DRI with negligible affinity for the NMDA receptor, and it therefore lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects. It has been used for label the dopamine transporter in the mouse brain. BTCP was also used in the search for a common pharmaceutical basis for DRI type stimulants. More recently, benocyclidine has been found in several ecstasy tablets, sold as MDMA.

科学研究应用

多巴胺再摄取抑制

苯环利定是一种强效且选择性的多巴胺再摄取抑制剂 (DRI)。它已被用于研究,以了解多巴胺在各种神经过程和疾病中的作用。 这种应用对于开发治疗抑郁症和帕金森病等疾病的治疗方法至关重要 .

精神兴奋剂研究

由于其精神兴奋剂特性,苯环利定被用于研究兴奋剂对大脑的影响。 这项研究可以提供对治疗注意力缺陷多动障碍 (ADHD) 和嗜睡症的见解 .

多巴胺转运蛋白标记

苯环利定已被用于在神经科学研究中标记多巴胺转运蛋白。 这有助于可视化和了解大脑中多巴胺转运蛋白的分布和密度,这对于研究精神疾病很有价值 .

药效团识别

研究人员已使用苯环利定来识别 DRI 型兴奋剂的共同药效团。 这对于开发可以更特异性地靶向多巴胺系统的新治疗剂很重要 .

分析参考物质

美国缉毒署的特殊测试和研究实验室已使用苯环利定作为参考物质。 其结构和性质特征鲜明,使其成为核磁共振和质谱等分析方法的标准 .

合成化学

苯环利定的结构包括一个噻吩环,这在合成化学中很重要。 噻吩衍生物在药物化学中用于创建用于药物发现的化合物库 .

神经药理学

在神经药理学中,苯环利定用于研究 PCP 类似物对苯环利定结合和多巴胺摄取的抑制。 这项研究可以帮助更好地了解药物滥用和成瘾机制 .

娱乐性药物分析

在一些被当作 MDMA 出售的摇头丸中发现了苯环利定。 研究其在娱乐性药物中的存在有助于当局了解非法物质的成分并制定适当的应对措施 .

作用机制

Target of Action

Benocyclidine, also known as benzothiophenylcyclohexylpiperidine (BTCP), is a psychoactive recreational drug of the arylcyclohexylamine class . The primary target of Benocyclidine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control .

Mode of Action

Benocyclidine acts as a potent and selective dopamine reuptake inhibitor (DRI) . By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine receptor activation . Unlike related compounds like phencyclidine and ketamine, benocyclidine is a pure DRI with negligible affinity for the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by Benocyclidine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, Benocyclidine enhances dopaminergic signaling. This can lead to various downstream effects, depending on the specific dopaminergic pathways and regions of the brain involved .

Pharmacokinetics

As a dopamine reuptake inhibitor, it is likely to be rapidly absorbed and distributed in the brain where it can exert its effects .

Result of Action

The primary result of Benocyclidine’s action is an increase in dopaminergic signaling. This can lead to psychostimulant effects, as dopamine is a key neurotransmitter involved in reward and motivation . It’s important to note that benocyclidine lacks any anticonvulsant, anesthetic, hallucinogenic, or dissociative effects, which distinguishes it from other related compounds .

Action Environment

The action, efficacy, and stability of Benocyclidine can be influenced by various environmental factors. These could include the presence of other drugs, the user’s health status, genetic factors affecting dopamine metabolism, and more.

生化分析

Biochemical Properties

Benocyclidine acts as a potent and selective dopamine reuptake inhibitor . It has negligible affinity for the NMDA receptor-linked phencyclidine receptor . The nature of these interactions involves the inhibition of dopamine reuptake, which increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Cellular Effects

The effects of Benocyclidine on cellular processes are primarily related to its role as a dopamine reuptake inhibitor . By inhibiting the reuptake of dopamine, Benocyclidine can influence cell signaling pathways related to dopamine neurotransmission . This can have various effects on cellular metabolism and gene expression, particularly in neurons .

Molecular Mechanism

The molecular mechanism of action of Benocyclidine involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Temporal Effects in Laboratory Settings

As a dopamine reuptake inhibitor, its effects on cellular function are likely to be immediate and persist as long as the drug is present .

Dosage Effects in Animal Models

As a potent dopamine reuptake inhibitor, it is likely that its effects would be dose-dependent, with higher doses leading to greater increases in synaptic dopamine levels .

Metabolic Pathways

As a dopamine reuptake inhibitor, it is likely to interact with enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .

Transport and Distribution

As a lipophilic compound, it is likely to readily cross cell membranes and distribute throughout the body .

Subcellular Localization

As a dopamine reuptake inhibitor, it is likely to localize to the presynaptic membrane of dopaminergic neurons, where the dopamine transporter is located .

属性

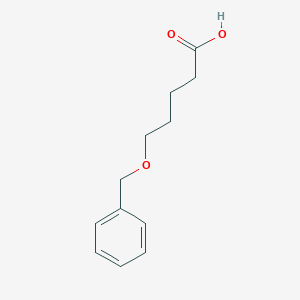

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSVXQJPSWZXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042581 | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112726-66-6 | |

| Record name | BTCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112726-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-(2-Benzo(b)thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112726666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benocyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENOCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1WR6UP7MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。